Zoledronic Acid-15N2,13C2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

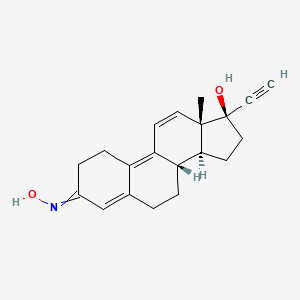

Zoledronic acid-15N2,13C2 (ZA-15N2,13C2) is a novel and highly potent nitrogen- and carbon-labeled bisphosphonate that has a wide range of applications in scientific research. ZA-15N2,13C2 was first synthesized in the laboratory of Professor Jürgen Riederer at the University of Regensburg in Germany, and has since been used in a number of studies and experiments.

Mecanismo De Acción

Zoledronic Acid-15N2,13C2 acts as an inhibitor of bone resorption by binding to the active site of the enzyme farnesyl diphosphate synthase (FPPS). This binding inhibits the enzyme’s activity, which prevents the synthesis of farnesyl diphosphate, a key intermediate in the synthesis of farnesyl pyrophosphate. This, in turn, inhibits the synthesis of mevalonate, a molecule that is necessary for the synthesis of cholesterol and other molecules. By inhibiting the synthesis of mevalonate, this compound inhibits the synthesis of farnesyl pyrophosphate, which is necessary for the activation of osteoclasts, the cells that are responsible for bone resorption.

Biochemical and Physiological Effects

This compound has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effect on bone resorption, this compound has been shown to have an inhibitory effect on the synthesis of farnesyl pyrophosphate, a key intermediate in the synthesis of cholesterol and other molecules. This compound has also been shown to inhibit the activity of the enzyme farnesyl diphosphate synthase (FPPS), which is necessary for the synthesis of farnesyl pyrophosphate. In addition, this compound has been shown to have an inhibitory effect on the activity of the enzyme phospholipase A2, which is necessary for the synthesis of arachidonic acid, a molecule that is involved in the synthesis of prostaglandins and other molecules.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Zoledronic Acid-15N2,13C2 has several advantages for use in laboratory experiments. For example, it is stable and can be stored for long periods of time without degradation. It is also highly soluble in water, which makes it easy to use in aqueous solutions. In addition, this compound is highly potent, which allows researchers to use lower concentrations of the compound in their experiments. However, there are some limitations to using this compound in laboratory experiments. For example, it is not approved for use in humans, and it is not approved for use in animals. In addition, this compound is not approved for use in food or beverage products.

Direcciones Futuras

There are a number of potential future directions for the use of Zoledronic Acid-15N2,13C2. For example, further research could be done to

Métodos De Síntesis

The synthesis of Zoledronic Acid-15N2,13C2 involves the reaction of zoledronic acid with 15N2 and 13C2. Zoledronic acid is a bisphosphonate that is commonly used in the treatment of osteoporosis and other bone-related conditions. 15N2 and 13C2 are isotopes of nitrogen and carbon, respectively, and are used to label the zoledronic acid molecule. The reaction is performed in an aqueous solution at room temperature, and the reaction products are then purified and crystallized. The synthesis of this compound is relatively simple and can be accomplished in a few steps.

Aplicaciones Científicas De Investigación

Zoledronic Acid-15N2,13C2 is a useful tool for scientific research, as it can be used to label proteins, DNA, and other molecules. This enables researchers to track the movement of molecules within cells and tissues, and to study their interactions with other molecules. This compound can also be used in the study of bone metabolism and bone remodeling, as it is a potent inhibitor of bone resorption. In addition, this compound can be used to study the effects of bisphosphonates on bone cells, and to investigate the mechanisms of action of bisphosphonates.

Propiedades

IUPAC Name |

(1-hydroxy-2-(15N)(15N)(1,3-15N2)imidazol-1-yl-1-phosphono(1,2-13C2)ethyl)phosphonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O7P2/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14)/i3+1,5+1,6+1,7+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRASPMIURGNCCH-LAWBUZBNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C[15N](C=[15N]1)[13CH2][13C](O)(P(=O)(O)O)P(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O7P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-Deuterio-3-oxo-1-(2,3,5,6-tetradeuterio-4-nitrophenyl)butyl]-4-hydroxychromen-2-one](/img/structure/B1140498.png)

![2-[(1Z)-1-Buten-1-yl]-6-methylpyridine](/img/structure/B1140500.png)

![(8S,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B1140504.png)

![5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione](/img/no-structure.png)

![5-Chloro-2-[(2Z)-2-ethylidenehydrazino]-1,3-benzothiazole](/img/structure/B1140516.png)

![5-[3-Ethoxy-4-(3-ethyl-5-methyl-1,3-benzothiazol-2(3H)-ylidene)but-2-en-1-ylidene]-3-ethyl-2-[(3-ethyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)methyl]-4-oxo-4,5-dihydro-1,3-thiazol-3-ium iodide](/img/structure/B1140517.png)

![methyl (3S)-4-bromo-3-[tert-butyl(dimethyl)silyl]oxybutanoate](/img/structure/B1140518.png)